molecular formula C12H19BrN4 B6983474 5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine

5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine

Cat. No.: B6983474
M. Wt: 299.21 g/mol
InChI Key: VIUMDVSVXNOMCU-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine is a chemical compound that features a brominated pyrimidine ring substituted with a piperazine moiety

Properties

IUPAC Name

5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4/c1-4-17-9(2)6-16(7-10(17)3)12-11(13)5-14-8-15-12/h5,8-10H,4,6-7H2,1-3H3/t9-,10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUMDVSVXNOMCU-AOOOYVTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CN(CC1C)C2=NC=NC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CN(C[C@@H]1C)C2=NC=NC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the piperazine ring.

Scientific Research Applications

5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other brominated pyrimidines. This structural feature can enhance its solubility, stability, and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.